3-Chloroprop-2-ene-1-sulfonyl chloride
Overview
Description
3-Chloroprop-2-ene-1-sulfonyl chloride, also known by its CAS Number 859056-31-8, is a sulfonic acid chloro derivative compound . It has a molecular weight of 175.03 .
Molecular Structure Analysis
The molecular formula of this compound is C3H4Cl2O2S . The InChI code is 1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+ .Scientific Research Applications
Molecular and Vibrational Analysis : 3-Chloroprop-2-ene-1-sulfonyl chloride has been studied for its molecular structure and vibrational behavior. Experimental and theoretical studies, including IR and Raman spectra, have been conducted to understand its molecular and vibrational properties (Galván et al., 2017).
Solid-Phase Synthesis Applications : It is used in solid-phase synthesis, particularly in the preparation of disubstituted 1,3-oxazolidin-2-ones. This method involves attaching 1,2-diols to a solid support and reacting them with p-toluenesulfonyl isocyanate (Holte et al., 1998).
Spectral and Quantum-Chemical Studies : The compound has been a subject of spectral and quantum-chemical studies. For instance, its reactions with acetylacetone have been explored using UV and IR spectroscopy, providing insights into its thermodynamic and kinetic characteristics (Sinegovskaya et al., 2014).
Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides : The compound is involved in the oxidation of heteroaromatic thiols to sulfonyl chlorides. This process is significant in synthesizing sulfonyl fluorides, which are useful in various chemical applications (Wright et al., 2006).
Visible-Light-Initiated Regioselective Sulfonylation/Cyclization : The compound is utilized in eco-friendly strategies for visible-light-initiated regioselective sulfonylation and cyclization of 1,6-enynes. This method is notable for its excellent regioselectivity and mild reaction conditions (Meng et al., 2020).
Desulfinylative C-C Allylation Reactions : It serves as an electrophilic partner in iron-catalyzed desulfinylative cross-coupling reactions with different Grignard reagents. This approach is crucial in synthesizing various organic compounds (Volla et al., 2009).
Friedel-Crafts Sulfonylation in Ionic Liquids : The compound is used in Friedel-Crafts sulfonylation reactions, which are enhanced in certain ionic liquids. This method is essential for producing diaryl sulfones under ambient conditions (Nara et al., 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Properties
IUPAC Name |
(E)-3-chloroprop-2-ene-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTXHUAINKWGIO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859056-31-8 | |
Record name | 3-chloroprop-2-ene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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